4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
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Overview
Description
4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and 3-methylbutan-2-amine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to yield the desired amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Scientific Research Applications
4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine include:
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.
N-ethylcyclohexylamine: Similar structure but with an ethyl group attached to the nitrogen atom.
N-(3-methylbutan-2-yl)cyclohexan-1-amine: Similar structure but without the ethyl group on the cyclohexane ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-12-6-8-13(9-7-12)14-11(4)10(2)3/h10-14H,5-9H2,1-4H3 |
InChI Key |
OOFIEEKDMCFOOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C)C(C)C |
Origin of Product |
United States |
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